4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]-2-methylpyrimidine is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and pyrimidine intermediates, followed by the introduction of the pyrrolidine moiety. Common reagents used in these reactions include fluorophenyl derivatives, pyridazine precursors, and pyrimidine bases. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a similar pyrrolidine ring structure.
Pyridazine derivatives: Compounds with a similar pyridazine ring structure.
Pyrimidine derivatives: Compounds with a similar pyrimidine ring structure.
Uniqueness
4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidin-1-yl]-2-methylpyrimidine is unique due to its combination of three distinct ring systems, each contributing to its overall biological activity and potential therapeutic applications. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C20H20FN5O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-[[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C20H20FN5O/c1-14-22-9-7-19(23-14)26-10-8-15(12-26)13-27-20-6-5-18(24-25-20)16-3-2-4-17(21)11-16/h2-7,9,11,15H,8,10,12-13H2,1H3 |
InChI Key |
NBLAQRPJNJALAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.